![molecular formula C17H16N4O3 B2535354 2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide CAS No. 941970-01-0](/img/structure/B2535354.png)
2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems that have been shown to exhibit a wide range of biological activities . They are an important class of compounds in medicinal chemistry due to their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives. For instance, when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux with MeONa in BuOH, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidines can undergo a variety of chemical reactions, depending on the specific substituents present. For instance, they can participate in condensation reactions, cyclization reactions, and various substitution reactions .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-methoxy-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide:
Antibacterial Agents
Research has shown that derivatives of pyrido[2,3-d]pyrimidine, including compounds similar to 2-methoxy-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide, exhibit significant antibacterial activity. These compounds have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating promising inhibitory effects . This makes them potential candidates for developing new antibacterial drugs.
Anticancer Agents
Pyrido[2,3-d]pyrimidine derivatives have been explored for their anticancer properties. The structure of 2-methoxy-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide suggests it could interact with cellular targets involved in cancer progression. Studies have indicated that similar compounds can inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms .
Anti-inflammatory Agents
Compounds with the pyrido[2,3-d]pyrimidine core have been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially reducing inflammation in various conditions. The specific structure of 2-methoxy-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide may enhance its ability to act as an anti-inflammatory agent .
Antiviral Agents
The antiviral potential of pyrido[2,3-d]pyrimidine derivatives has been a subject of research, particularly against viruses like HIV and hepatitis. These compounds can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. The structural features of 2-methoxy-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide suggest it could be effective in antiviral therapies .
Enzyme Inhibitors
Pyrido[2,3-d]pyrimidine derivatives are known to act as enzyme inhibitors, particularly targeting kinases and other enzymes involved in disease pathways. The compound 2-methoxy-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide could be designed to inhibit specific enzymes, making it useful in treating diseases where enzyme dysregulation is a factor .
Neuroprotective Agents
Research has indicated that pyrido[2,3-d]pyrimidine derivatives may have neuroprotective effects. These compounds can protect neurons from damage caused by oxidative stress and other neurotoxic factors. The structure of 2-methoxy-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide could be optimized for neuroprotection, potentially benefiting conditions like Alzheimer’s and Parkinson’s diseases .
Antioxidant Agents
The antioxidant properties of pyrido[2,3-d]pyrimidine derivatives have been explored, with these compounds showing the ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage and aging. The specific structure of 2-methoxy-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide may enhance its antioxidant capabilities .
Diagnostic Imaging Agents
Pyrido[2,3-d]pyrimidine derivatives have potential applications in diagnostic imaging. These compounds can be labeled with radioactive isotopes or fluorescent markers, allowing them to be used in imaging techniques such as PET or fluorescence microscopy. The unique structure of 2-methoxy-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide could be tailored for specific imaging applications .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-19-16-14(4-3-9-18-16)17(23)21(11)13-7-5-12(6-8-13)20-15(22)10-24-2/h3-9H,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGHGTNDJBKEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2535271.png)
![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2535273.png)

![(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2535277.png)
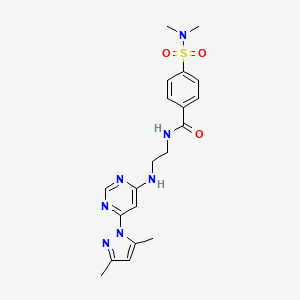
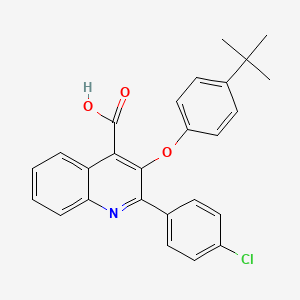

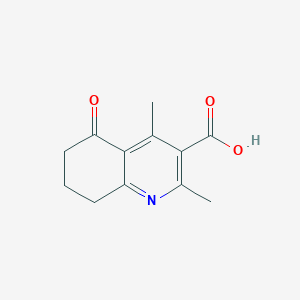
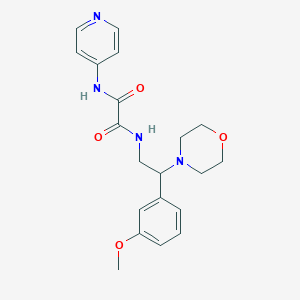
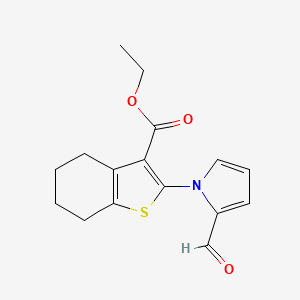
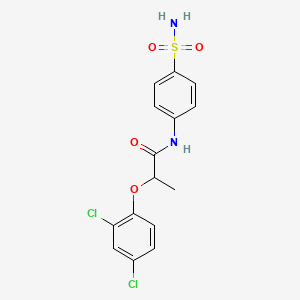
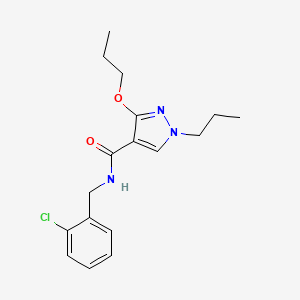
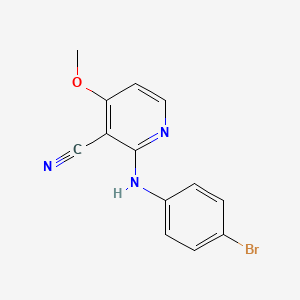
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2535294.png)